
(5-Chloropyrazin-2-yl)methanol
Übersicht
Beschreibung
“(5-Chloropyrazin-2-yl)methanol” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.6 g/mol and appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 5-position with a chlorine atom and at the 2-position with a methanol group .Physical And Chemical Properties Analysis
“this compound” has a melting point of 62-63 °C . Its boiling point is predicted to be 255.7±35.0 °C . The compound has a density of 1.422±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(5-Chloropyrazin-2-yl)methanol is a versatile compound utilized in the synthesis of various pharmaceutical derivatives. For instance, it's used in the microwave-assisted synthesis of pharmaceutical pyrazole derivatives, where it undergoes cyclocondensation reactions with substituted benzoylacetonitriles, resulting in high yields and scalable reactions (Sharma & Sharma, 2014). Moreover, it's involved in the synthesis of palladium(II) complexes with Schiff base ligands, where it reacts with substituted benzaldehydes to form Schiff base ligands, followed by reactions with [PdCl(2)(NCPh)(2)], leading to the formation of trans-palladium(II) complexes (Abu-Surrah et al., 2010).
Crystallographic Studies
Crystallographic studies of compounds involving this compound reveal detailed molecular arrangements. The methanol hemisolvate of amiloride hydrochloride, for example, displays a unique molecular stacking arrangement, with methanol molecules and Cl(-) anions positioned between layers of amiloride molecules. This intricate arrangement demonstrates the compound's role in the formation of complex crystalline structures (Pretscher et al., 2001).
Biochemical Applications
The compound has been implicated in biochemical studies and pharmaceutical applications. For instance, novel pyrazole derivatives involving this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, characterized by their unique structures, have shown promising results against various cancer cell lines and microbial strains, highlighting the potential of this compound derivatives in medical research (Hafez et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQYZGRAJOIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634379 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72788-94-4 | |
| Record name | (5-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

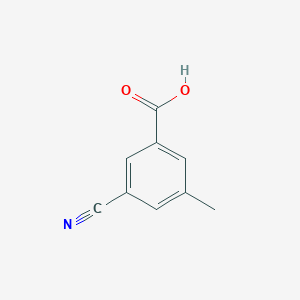
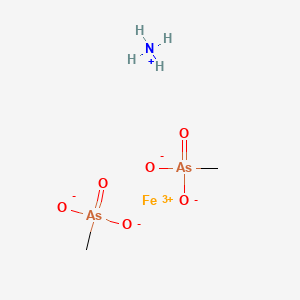

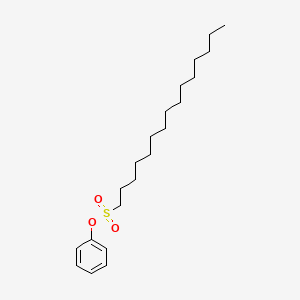

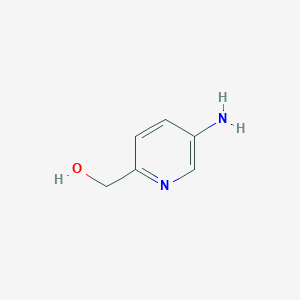

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)
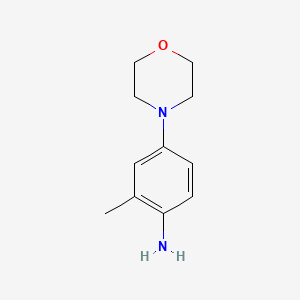
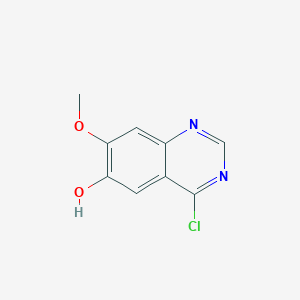
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
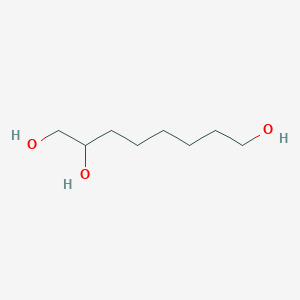
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
